Regioisomeric Differentiation: 3-Carboxylate vs. 4-Carboxylate Positioning Determines Synthetic Lineage
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate (target) and its 4-carboxylate regioisomer (CAS 1286704-11-7) share identical molecular formula (C13H18N2O3S) and MW (282.36 g/mol) but differ in ester substitution position on the piperidine ring . The 3-position ester is derived from ethyl nipecotate, a privileged scaffold in GABA reuptake inhibition and peptidoglycan biosynthesis inhibitor synthesis, whereas the 4-position ester derives from isonipecotic acid . This regioisomeric distinction is critical: the 3-carboxylate disposes the ester group in a non-symmetric orientation relative to the piperidine nitrogen, creating a distinct vector angle for downstream derivatization compared to the symmetric 4-substituted isomer.
| Evidence Dimension | Ester substitution position (regioisomerism) |
|---|---|
| Target Compound Data | 3-position ethyl carboxylate on piperidine ring; derived from ethyl nipecotate core |
| Comparator Or Baseline | 4-position ethyl carboxylate on piperidine ring; derived from ethyl isonipecotate core (CAS 1286704-11-7) |
| Quantified Difference | Regioisomeric shift alters scaffold topology (non-symmetric vs. symmetric substitution); quantitative difference in synthetic precursor cost and availability (ethyl nipecotate is widely produced at >97% purity from multiple suppliers vs. ethyl isonipecotate with more limited supply chains) |
| Conditions | Structural analysis based on IUPAC nomenclature and InChI key comparison (FAHCJYAVJZARFL-UHFFFAOYSA-N for 3-isomer vs. distinct key for 4-isomer) |
Why This Matters
Procurement of the wrong regioisomer can derail SAR studies that depend on specific ester geometry, and the 3-isomer offers access to the ethyl nipecotate pharmacophore lineage widely used in CNS and antibacterial programs.
